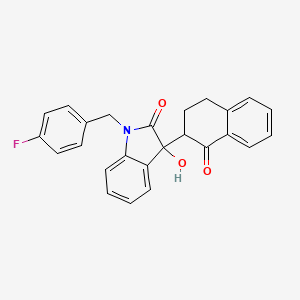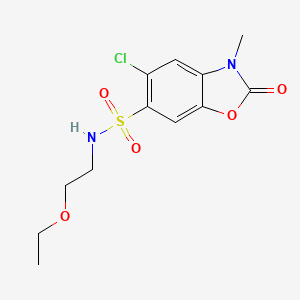
1-(2,4-Dimethoxyphenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-DIMETHOXYPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidinone Core: This step involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the dihydropyrimidinone intermediate.
Formation of the Guanidine Moiety: The final step involves the reaction of the intermediate with a guanidine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-DIMETHOXYPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)UREA: Similar structure but with a urea moiety instead of guanidine.
N-(2,4-DIMETHOXYPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)THIOUREA: Similar structure but with a thiourea moiety.
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-N’-(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE is unique due to its combination of a dimethoxyphenyl group and a dihydropyrimidinyl guanidine moiety, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C19H19N5O3 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C19H19N5O3/c1-26-13-8-9-14(16(10-13)27-2)21-18(20)24-19-22-15(11-17(25)23-19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H4,20,21,22,23,24,25) |
InChI-Schlüssel |
ZIFMCZAJVSTTRO-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C3=CC=CC=C3)/N)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C3=CC=CC=C3)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-amino-5-oxo-2-(phenylamino)-6-(pyridin-3-yl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B11480489.png)
![3-[(3,3-dimethylbutanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11480507.png)

![4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11480514.png)
![6-(2,5-dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B11480517.png)

![2-amino-4-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11480527.png)

![2-methyl-N-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B11480533.png)
![4-[5-(3,4-Diethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11480541.png)
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide](/img/structure/B11480554.png)

![8-amino-2-(methylamino)-5-oxo-6-(2-thienyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11480578.png)
![Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate](/img/structure/B11480593.png)
